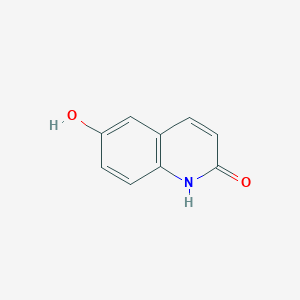

2,6-Dihydroxyquinoline

説明

特性

IUPAC Name |

6-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLYZDRHNHZHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70940989 | |

| Record name | 6-Hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19315-93-6 | |

| Record name | 6-Hydroxy-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19315-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Quinolinone, 6-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019315936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70940989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dihydroxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dihydroxyquinoline: Structure, Properties, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, tautomeric nature, synthesis, and therapeutic potential of 2,6-dihydroxyquinoline.

Executive Summary

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry, materials science, and organic synthesis. Exhibiting a crucial keto-enol tautomerism, its structure is most accurately represented as 6-hydroxy-2(1H)-quinolinone. This configuration governs its chemical reactivity, spectral properties, and biological activity. As a versatile molecular scaffold, it serves as a precursor for a wide array of bioactive molecules, demonstrating potential antimicrobial and anticancer properties.[1][2] Its utility is further enhanced by its strong metal-chelating capabilities and unique fluorescent properties, making it a valuable tool in the development of sensors and bio-imaging agents.[1][2] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, detailed synthetic protocols, and its current and potential applications in drug discovery and development.

Section 1: Chemical Identity and Physicochemical Properties

This compound is an off-white to brown crystalline solid with a high melting point, reflecting a stable crystal lattice structure.[1][2] Its molecular formula is C₉H₇NO₂, with a molecular weight of approximately 161.16 g/mol .[1][3] The presence of both a hydroxyl group and a lactam functionality imparts a degree of polarity that influences its solubility and reactivity.

| Identifier | Value | Source(s) |

| IUPAC Name | 6-hydroxy-1H-quinolin-2-one | [3][4] |

| Synonyms | 2,6-Quinolinediol, 6-Hydroxy-2(1H)-quinolinone, 6-Hydroxycarbostyril | [1][2][5] |

| CAS Number | 19315-93-6 | [1][3][5] |

| Molecular Formula | C₉H₇NO₂ | [1][3][6] |

| Molecular Weight | 161.16 g/mol | [1][3][6] |

| Appearance | Off-white to orange to brown powder | [1][2] |

| Melting Point | >300 °C | [1][2] |

| Purity | Commercially available at ≥98% (HPLC) | [1][2] |

Section 2: Molecular Structure and Spectroscopic Profile

The Critical Role of Tautomerism

A fundamental characteristic of hydroxyquinolines is their existence in tautomeric equilibrium.[7] For this compound, this equilibrium lies overwhelmingly toward the keto-enol (or lactam-lactim) form of 6-hydroxy-2(1H)-quinolinone . This preference is driven by the greater thermodynamic stability of the cyclic amide (lactam) in the 2-position compared to the corresponding enol (lactim) form.[7] The IUPAC name, 6-hydroxy-1H-quinolin-2-one, reflects this dominant structure.[3] Understanding this tautomerism is paramount, as it dictates the molecule's hydrogen bonding capabilities, aromaticity, and ultimately, its interaction with biological targets.[7]

Predicted Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, a robust prediction of its key spectral features can be made based on the dominant 6-hydroxy-2(1H)-quinolinone tautomer and data from analogous structures.[8]

-

¹H NMR Spectroscopy : The spectrum is expected to show distinct signals for the aromatic protons on the bicyclic ring system. A downfield singlet corresponding to the N-H proton of the lactam should be observable, typically in the range of 10-12 ppm, which may broaden or exchange with D₂O. The phenolic O-H proton will also appear as a broad singlet. The protons on the benzene ring will appear as a complex multiplet pattern consistent with a 1,2,4-trisubstituted system.

-

¹³C NMR Spectroscopy : The spectrum will be characterized by a downfield signal for the carbonyl carbon (C=O) of the lactam group, typically in the 160-170 ppm range. Signals for the aromatic carbons will appear between 110-150 ppm, with the carbon bearing the hydroxyl group (C6) showing a characteristic shift.

-

Infrared (IR) Spectroscopy : Key absorptions will validate the dominant tautomer. A strong, sharp peak between 1650-1680 cm⁻¹ is indicative of the C=O stretch of the cyclic amide (lactam). A broad absorption band in the region of 3200-3500 cm⁻¹ will correspond to the O-H stretching of the phenolic group, while N-H stretching of the lactam will appear in a similar region, often overlapping.

-

UV-Vis Spectroscopy : The conjugated system of the quinolinone ring is expected to produce characteristic absorption bands in the UV-visible region. Based on similar compounds, one would expect strong absorptions around 280-330 nm.[9]

Section 3: Synthesis and Reactivity

Synthetic Strategy: A Modern Approach

The synthesis of 2-hydroxyquinolines (2-quinolones) can be achieved through several classical methods, such as the Knorr Quinoline Synthesis, which involves the acid-catalyzed cyclization of β-ketoanilides.[3][10][11] However, modern synthetic chemistry often seeks more efficient and high-yielding routes. A patented method provides a robust two-step process to generate 6-hydroxy-2(1H)-quinolinone.[1]

Rationale: This approach utilizes a protected aminophenol (4-tert-butoxyaniline) to prevent side reactions at the hydroxyl group during the initial amidation step. The subsequent step employs a Lewis acid-catalyzed intramolecular Friedel-Crafts reaction, which is a highly effective method for forming the quinolinone ring, followed by in-situ deprotection of the hydroxyl group.

Key Reactivity

The chemical reactivity of 6-hydroxy-2(1H)-quinolinone is dictated by its three primary functional regions:

-

Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated. It is susceptible to O-alkylation and O-acylation reactions, allowing for the introduction of diverse functional groups to modulate solubility and biological activity.

-

Lactam (Amide) Group: The N-H proton is weakly acidic and can be substituted, for example, via alkylation. The adjacent carbonyl group can be targeted by reducing agents.

-

Aromatic Ring: The bicyclic system can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration). The positions of substitution are directed by the existing activating (-OH) and deactivating (amide) groups.

Section 4: Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents.[12][13] this compound and its derivatives are of interest for their diverse biological activities and applications.[1][14]

Core Applications

-

Synthetic Intermediate: It is a valuable building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2]

-

Metal Ion Chelation: The arrangement of the hydroxyl and carbonyl groups allows for strong chelation of metal ions. This property is exploited in the development of metal ion sensors for environmental monitoring and as catalysts in chemical reactions.[1][2]

-

Fluorescent Probes: The conjugated ring system imparts fluorescent properties, enabling its use in biological imaging to track cellular processes.[1][2]

Biological Activity and Therapeutic Potential

Derivatives of the quinoline core exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[13][14]

-

Antimicrobial Activity: this compound itself has shown potential as an antimicrobial agent.[1][2] Its mechanism could be linked to its ability to chelate essential metal ions like Fe²⁺, which are critical for the function of bacterial enzymes, thereby disrupting microbial metabolism.

-

Anticancer and Neurological Drug Development: The scaffold is a key component in the synthesis of molecules targeting various diseases. For instance, it has been used as a building block in the creation of drugs for neurological disorders.[1] Furthermore, many quinolinone derivatives have been investigated for their ability to induce apoptosis and inhibit proliferation in cancer cell lines.[12]

Section 5: Experimental Protocols

Protocol: Synthesis of 6-Hydroxy-2(1H)-quinolinone

This protocol is adapted from the method described in patent CN107602463B.[1]

Step 1: Synthesis of Trans-amide Intermediate

-

To a reaction vessel, add 4-tert-butoxyaniline (1.0 equivalent) and trans-β-aryl methyl acrylate (1.1 equivalents).

-

Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Purify the resulting trans-amide intermediate using standard column chromatography.

Step 2: Cyclization and Deprotection

-

In a three-necked flask, dissolve the trans-amide intermediate (1.0 equivalent) from Step 1 in diphenyl ether.

-

Cool the mixture to 0 °C in an ice bath.

-

Under an inert atmosphere (e.g., nitrogen), add B(C₆F₅)₃ (0.1 equivalents) and anhydrous aluminum trichloride (1.3 equivalents) in portions, keeping the temperature low.

-

Slowly warm the reaction mixture to 80 °C and stir for 2 hours.

-

After cooling, pour the reaction mixture into a beaker of ice water with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Recrystallize the crude solid from methanol to yield pure 6-hydroxy-2(1H)-quinolinone as a white solid.

Protocol: Sample Preparation for Spectroscopic Analysis

Objective: To prepare a sample of this compound for NMR and IR analysis to confirm its structure.

Methodology:

-

For ¹H and ¹³C NMR:

-

Accurately weigh 5-10 mg of the synthesized 6-hydroxy-2(1H)-quinolinone.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to avoid exchange of the N-H and O-H protons, allowing for their observation.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., HSQC) for full structural assignment.

-

-

For IR Spectroscopy:

-

Ensure the sample is completely dry.

-

Place a small amount of the powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Section 6: Conclusion

This compound, existing predominantly as 6-hydroxy-2(1H)-quinolinone, is a molecule of considerable scientific and pharmaceutical importance. Its rich chemistry, governed by its tautomeric nature and multiple reactive sites, makes it a versatile platform for synthetic modification. Its demonstrated potential as an antimicrobial agent, a metal chelator, and a fluorescent probe, combined with the broad bioactivity of the quinoline class, positions it as a valuable scaffold for future research and the development of novel therapeutic agents. The synthetic and analytical protocols detailed herein provide a robust framework for researchers to explore the full potential of this compelling heterocyclic compound.

References

- 1. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone: Key Intermediate and Efficient Synthetic Strategies_Chemicalbook [chemicalbook.com]

- 6. Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone - Eureka | Patsnap [eureka.patsnap.com]

- 7. synarchive.com [synarchive.com]

- 8. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 11. youtube.com [youtube.com]

- 12. Skraup reaction - Wikipedia [en.wikipedia.org]

- 13. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone(54197-66-9) 13C NMR spectrum [chemicalbook.com]

- 14. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232) [hmdb.ca]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Dihydroxyquinoline

Introduction

2,6-Dihydroxyquinoline (C₉H₇NO₂), a heterocyclic aromatic organic compound, holds significant interest within the realms of medicinal chemistry and drug development.[1] Its quinoline core is a prevalent scaffold in numerous biologically active molecules. The spectroscopic characterization of this compound is paramount for its unambiguous identification, purity assessment, and for understanding its electronic and structural properties, which are critical for predicting its interactions with biological targets. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, grounded in the fundamental principles of spectroscopic interpretation and supported by established experimental protocols.

A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its more stable keto form, 6-hydroxy-2(1H)-quinolinone.[2][3][4] This lactam-lactim tautomerism, involving the migration of a proton between the oxygen and nitrogen atoms, profoundly influences the molecule's spectroscopic signature. In solution, the equilibrium overwhelmingly favors the 6-hydroxy-2(1H)-quinolinone form, and therefore, the spectroscopic data presented and interpreted herein primarily reflects this more stable tautomer.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of 6-hydroxy-2(1H)-quinolinone reveals distinct signals for each of the non-exchangeable protons in the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the quinoline ring, as well as by the anisotropic effects of the aromatic system.

Data Summary: ¹H NMR of 6-hydroxy-2(1H)-quinolinone

| Proton | Chemical Shift (δ, ppm) (DMSO-d₆) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.3 | d | ~9.5 |

| H-4 | ~7.7 | d | ~9.5 |

| H-5 | ~7.2 | d | ~8.5 |

| H-7 | ~6.8 | dd | ~8.5, ~2.5 |

| H-8 | ~6.7 | d | ~2.5 |

| N-H | ~11.6 | br s | - |

| O-H | ~9.4 | br s | - |

Note: The exact chemical shifts can vary slightly depending on the concentration and purity of the sample.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The protons on the benzenoid ring (H-5, H-7, and H-8) appear in the aromatic region of the spectrum. The ortho- and para-positions relative to the hydroxyl group are shielded, resulting in upfield shifts compared to unsubstituted quinolinone.

-

Pyridinone Protons: The protons on the pyridinone ring (H-3 and H-4) exhibit a characteristic AX spin system with a large coupling constant, typical for vicinal protons on a double bond.

-

Labile Protons: The N-H and O-H protons appear as broad singlets and their chemical shifts are highly dependent on solvent, temperature, and concentration due to hydrogen bonding.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra of quinolinone derivatives is essential for reproducibility and accurate structural elucidation.

Diagram of the ¹H NMR Experimental Workflow:

References

An In-Depth Technical Guide to 2,6-Dihydroxyquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 2,6-dihydroxyquinoline (CAS No: 19315-93-6), a versatile heterocyclic compound with significant potential in medicinal chemistry, materials science, and analytical chemistry. As a key structural motif, it acts as a precursor for novel therapeutic agents and functional materials. This document provides an in-depth exploration of its chemical properties, validated synthesis protocols, spectroscopic signature, and key applications, grounded in authoritative scientific literature.

Core Molecular and Physical Properties

This compound is a quinoline derivative where hydrogen atoms at positions 2 and 6 are substituted by hydroxyl groups. A critical aspect of its structure is the existence of keto-enol tautomerism. In solution and solid states, it predominantly exists as the 6-hydroxy-2(1H)-quinolinone tautomer, which dictates its reactivity and spectroscopic properties.[1]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 19315-93-6 | [2][3] |

| Molecular Formula | C₉H₇NO₂ | [2][3] |

| Molecular Weight | 161.16 g/mol | [2][3] |

| IUPAC Name | 6-hydroxy-1H-quinolin-2-one | [2] |

| Synonyms | 2,6-Quinolinediol, 6-Hydroxycarbostyril | [2][3] |

| Appearance | Off-white to orange to brown powder | [3] |

| Melting Point | >300 °C | [3] |

| Purity (Typical) | ≥ 98% (HPLC) | [3] |

Synthesis of 6-Hydroxy-2(1H)-quinolinone: A Validated Protocol

The synthesis of 6-hydroxy-2(1H)-quinolinone is critical for its application as a precursor in drug development and materials science.[4] A robust two-step synthetic pathway has been developed, offering a reliable route to this key intermediate.[4]

Synthesis Workflow

The synthesis involves an initial DBU-catalyzed reaction to form a trans-amide intermediate, followed by an aluminum trichloride-mediated cyclization and demethylation to yield the final product.

Caption: High-level workflow for the synthesis of 6-Hydroxy-2(1H)-quinolinone.

Detailed Experimental Protocol

This protocol is adapted from a validated synthetic method.[4]

Step 1: Synthesis of the trans-Amide Intermediate

-

Reagent Preparation: To a 500 mL three-necked flask, add 330 mL of toluene, 33.0 g (0.20 mol) of 4-tert-butoxyaniline, 45.6 g (0.24 mol) of methyl trans-2-ethylphenylacrylate, and 6.0 g of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Causality: Toluene serves as the solvent. 4-tert-butoxyaniline provides the aniline moiety with a protected hydroxyl group to prevent side reactions. DBU is a non-nucleophilic base that catalyzes the amidation reaction. An excess of the acrylate ensures complete consumption of the aniline.

-

-

Reaction: Heat the mixture to 60 °C and stir for 1 hour.

-

Work-up and Purification: After cooling, concentrate the mixture under reduced pressure to remove toluene. Recrystallize the crude product from a methylene chloride/methanol mixture to yield the white solid trans-amide intermediate. An expected yield is approximately 56.3 g (87%).[4]

Step 2: Synthesis of 6-Hydroxy-2(1H)-quinolinone

-

Reaction Setup: In a suitable reaction vessel, dissolve the trans-amide intermediate from Step 1 in an appropriate organic solvent.

-

Cyclization: Add anhydrous aluminum trichloride (AlCl₃) and a catalytic amount of tris(pentafluorophenyl)borane (B(C₆F₅)₃).

-

Causality: Anhydrous AlCl₃ is a strong Lewis acid that promotes both the intramolecular Friedel-Crafts-type cyclization to form the quinolinone ring and the cleavage of the tert-butoxy protecting group to reveal the 6-hydroxyl group. B(C₆F₅)₃ can act as a co-catalyst to enhance the efficiency of the Lewis acid-mediated reactions.

-

-

Reaction: Heat the reaction mixture to facilitate the cyclization and deprotection.

-

Purification: Upon reaction completion, the final product, 6-hydroxy-2(1H)-quinolinone, is isolated and purified using standard techniques such as recrystallization.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. The predominance of the 6-hydroxy-2(1H)-quinolinone tautomer is reflected in its spectroscopic data.

Table 2: Key Spectroscopic Data for 6-Hydroxy-2(1H)-quinolinone

| Spectroscopy | Key Peaks / Signals | Interpretation |

| IR (Infrared) | ~3400-3200 cm⁻¹ (broad)~1650 cm⁻¹ (strong)~1600-1450 cm⁻¹ | O-H (hydroxyl) and N-H stretchingC=O (amide carbonyl) stretchingC=C aromatic ring stretching |

| ¹H NMR | Signals in the aromatic region (δ 6.5-8.0 ppm)A broad singlet for the N-H protonA singlet for the O-H proton | Aromatic protons of the quinoline ringAmide protonPhenolic proton |

| ¹³C NMR | Signal > 160 ppmSignals in the aromatic region (δ 110-155 ppm) | Amide carbonyl carbon (C2)Aromatic carbons |

| UV-Vis | ~289 nm, ~326 nm | π-π* transitions within the aromatic system |

Note: Exact peak positions can vary based on the solvent and instrument used. The data presented is based on typical values for this class of compounds.[1][5][6][7]

Key Applications in Research and Development

The unique structure of this compound makes it a valuable molecule in several scientific fields, primarily as an antimicrobial agent and a fluorescent sensor.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

Quinoline and quinolone derivatives are a well-established class of antibacterial agents.[8] Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[4]

-

Mechanism of Action: These enzymes are crucial for managing DNA topology during replication, transcription, and repair. They introduce negative supercoils into bacterial DNA and relax positive supercoils that accumulate ahead of the replication fork. Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved. This leads to the fragmentation of bacterial DNA, inhibition of DNA synthesis, and ultimately, cell death.[4][9]

Caption: Mechanism of action for quinolone-based antimicrobial agents.

Table 3: Representative Antimicrobial Activity of Quinolone Derivatives

| Compound Class | Organism | MIC (μg/mL) | Reference |

| Quinolinequinones (QQ1, QQ5, QQ6) | Staphylococcus aureus | 1.22 | [8] |

| Quinolinequinones (QQ6) | Enterococcus faecalis | 4.88 | [8] |

| Quinoline-based hybrid (7b) | Staphylococcus aureus | 2.0 | [10] |

| Quinoline-based hybrid (7c, 7d) | Cryptococcus neoformans | 15.6 | [10] |

| ((BpA)₂bp)Cu Complex | Escherichia coli | 46.87 | [11] |

| (MIC: Minimum Inhibitory Concentration. Data is for representative quinoline derivatives to illustrate potential efficacy.) |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using sterile Mueller-Hinton broth to achieve a range of concentrations.

-

Inoculation: Adjust a log-phase bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Fluorescent Sensor for Metal Ion Detection

Hydroxyquinoline derivatives are renowned for their use as fluorescent chemosensors for detecting metal ions.[12][13] this compound's structure is conducive to forming stable complexes with various metal ions, leading to significant changes in its photophysical properties.

-

Mechanism of Fluorescence - CHEF: The fluorescence of many hydroxyquinolines is typically weak due to an efficient Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[14] Upon chelation with a metal ion, this proton transfer pathway is blocked. This inhibition of a non-radiative decay process leads to a significant enhancement of fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[14][15] This "turn-on" response is highly desirable for sensor applications.

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism in hydroxyquinoline sensors.

Table 4: Representative Performance of Hydroxyquinoline-Based Fluorescent Probes

| Probe Derivative | Target Ion | Detection Limit (LOD) | Solvent System | Reference |

| RhBQ | Cr³⁺ | 2.12 x 10⁻⁸ M | ACN/H₂O (9:1) | [12] |

| Aptamer-based sensor | Hg²⁺ | 10 nM | Aqueous | [16] |

| (Data is for representative hydroxyquinoline derivatives to illustrate potential performance.) |

Experimental Protocol: Fluorometric Assay for Metal Ion Detection

-

Instrumentation: Use a spectrofluorometer to measure fluorescence intensity.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO or ethanol) and stock solutions of the target metal ion and potential interfering ions in a suitable buffer.

-

Titration: In a cuvette containing the buffer solution, add a fixed concentration of the this compound probe. Record the fluorescence spectrum. Sequentially add aliquots of the target metal ion stock solution, recording the spectrum after each addition.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to generate a calibration curve and determine the limit of detection (LOD).

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Users should consult the full Safety Data Sheet (SDS) before use.

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound, existing predominantly as its 6-hydroxy-2(1H)-quinolinone tautomer, is a compound of significant scientific interest. Its accessible synthesis, coupled with its inherent antimicrobial and fluorescent properties, makes it a valuable building block for the development of new pharmaceuticals and advanced analytical tools. The mechanisms underlying its biological and photophysical activities—DNA gyrase inhibition and chelation-enhanced fluorescence—provide a rational basis for the design of novel derivatives with enhanced potency and selectivity. This guide provides the foundational knowledge and practical protocols for researchers to effectively synthesize, characterize, and utilize this versatile chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H7NO2 | CID 177065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 7. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone - Eureka | Patsnap [eureka.patsnap.com]

- 10. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA)2bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli | MDPI [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]

- 16. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2,6-Dihydroxyquinoline in different solvents

An In-Depth Technical Guide to the Solubility of 2,6-Dihydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a versatile heterocyclic compound, is a molecule of significant interest in medicinal chemistry, materials science, and agrochemical development.[1][2] Its utility as a precursor for bioactive molecules and functional materials is fundamentally governed by its physicochemical properties, paramount among which is its solubility.[1] This guide provides a comprehensive analysis of the solubility of this compound, moving beyond simple data points to explain the underlying chemical principles. We will dissect its structural characteristics, explore its behavior in various solvent systems, and provide robust, field-tested protocols for experimental solubility determination. This document is designed to empower researchers to make informed decisions in experimental design, formulation development, and synthetic strategy.

The Physicochemical Landscape of this compound

Understanding the solubility of a compound begins with a thorough examination of its intrinsic properties. For this compound, a critical feature is its existence in a tautomeric equilibrium. While named as a diol, in many environments, it predominantly exists as its keto-enol tautomer, 6-hydroxy-2(1H)-quinolinone . This seemingly subtle distinction is crucial as it dictates the molecule's hydrogen bonding capabilities and overall polarity, which are the primary drivers of its solubility.

The key physicochemical properties are summarized below:

| Property | Value / Description | Source | Significance for Solubility |

| Molecular Formula | C₉H₇NO₂ | [1] | Provides the elemental composition. |

| Molecular Weight | 161.16 g/mol | [1][3] | A relatively small molecule, suggesting that crystal lattice energy will be a key barrier to dissolution. |

| Appearance | Off-white to orange to brown powder | [1] | Physical state at standard conditions. |

| Melting Point | >300 °C | [1] | The very high melting point indicates strong intermolecular forces (likely extensive hydrogen bonding and π-π stacking) in the crystal lattice. A significant amount of energy is required to break these interactions, which can limit solubility. |

| Predicted XlogP | 0.9 | [3][4] | This value suggests a relatively balanced hydrophilic-lipophilic character, predicting moderate solubility in both polar and some non-polar environments, though favoring polarity. |

| Tautomerism | Exists in equilibrium between the diol (this compound) and the more stable keto-enol form (6-hydroxy-2(1H)-quinolinone). | [3] | The keto form introduces a polar amide-like group, enhancing its ability to act as both a hydrogen bond donor and acceptor, favoring solubility in polar protic solvents. |

The Critical Role of Tautomerism

The tautomeric equilibrium between the di-hydroxy (lactim) form and the keto-hydroxy (lactam) form is the single most important factor governing the intermolecular interactions of this molecule. The keto form is generally favored in polar solvents.[5] This structure possesses two key functional groups that dictate its solubility: a phenolic hydroxyl group at the 6-position and a cyclic amide (lactam) group.

Caption: Tautomeric equilibrium of this compound.

Solubility Profile Across Solvent Classes

The "like dissolves like" principle is the guiding tenet for predicting solubility. The dual nature of this compound—a rigid aromatic core and polar hydrogen-bonding groups—results in a nuanced solubility profile. While precise quantitative data for this specific isomer is not widely published, a qualitative profile can be expertly inferred from its structure and data on analogous compounds.[6][7]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | These solvents are excellent hydrogen bond donors and acceptors. They can interact strongly with both the phenolic -OH and the N-H and C=O of the lactam group. Solubility in water is likely limited by the hydrophobic nature of the bicyclic aromatic core.[6] |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble to Very Soluble | Solvents like DMSO and DMF are superb hydrogen bond acceptors and can effectively solvate the -OH and N-H groups, while their polarity interacts favorably with the carbonyl group. They are often the solvents of choice for dissolving quinoline derivatives for biological assays.[8] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble to Very Slightly Soluble | These solvents lack the ability to form hydrogen bonds and have low polarity. They cannot effectively overcome the strong intermolecular hydrogen bonding in the this compound crystal lattice, leading to poor solvation.[6] |

| Aqueous Buffers | pH-adjusted solutions | pH-Dependent | Solubility in aqueous media is highly dependent on pH due to the ionizable phenolic hydroxyl group (acidic) and the quinoline nitrogen (weakly basic).[9] |

The Impact of pH on Aqueous Solubility

For applications in drug development and biological research, understanding pH-dependent solubility is non-negotiable. The ionization state of this compound changes dramatically with pH, directly impacting its interaction with water.

-

In Acidic Conditions (e.g., pH < 4): The nitrogen atom in the quinoline ring can become protonated, forming a cationic species. This charge significantly increases the molecule's polarity and enhances its solubility in water.

-

In Neutral Conditions (e.g., pH ~ 7): The molecule is predominantly in its neutral form. Aqueous solubility is at its minimum in this range, dictated by the balance of its polar functional groups and non-polar aromatic structure.

-

In Basic Conditions (e.g., pH > 10): The acidic phenolic hydroxyl group deprotonates to form a phenolate anion. This negative charge dramatically increases aqueous solubility.

This behavior results in a characteristic "U-shaped" pH-solubility profile, with the lowest solubility observed near the molecule's isoelectric point.

Caption: Influence of pH on the ionization and solubility of this compound.

Gold-Standard Protocol: Equilibrium Solubility Determination

To move from prediction to quantification, a robust experimental protocol is essential. The Shake-Flask method is the universally accepted "gold standard" for determining thermodynamic equilibrium solubility.[10][11] It is a self-validating system because it measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a constant temperature.

Materials:

-

This compound (≥98% purity)[1]

-

Solvent of choice (e.g., Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to ensure equilibrium. A period of 24 to 48 hours is typical, but this should be determined empirically by sampling at multiple time points (e.g., 24, 48, 72 hours) to confirm the concentration is no longer changing.[7]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particulates. Causality Note: Failure to filter properly is a common source of erroneously high solubility values.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic (Equilibrium) Solubility Determination.

Conclusion and Future Outlook

The solubility of this compound is a multifaceted property governed by its unique keto-enol tautomerism, strong intermolecular forces, and ionizable functional groups. While it exhibits favorable solubility in polar aprotic solvents like DMSO and DMF, its aqueous solubility is limited but can be significantly modulated by pH. For any serious research or development endeavor, the predictive framework laid out in this guide must be complemented by rigorous experimental determination using standardized protocols like the shake-flask method. As new derivatives of the quinoline scaffold continue to be explored for therapeutic applications, a foundational understanding of their solubility will remain a cornerstone of successful and efficient drug discovery.[9][12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H7NO2 | CID 177065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmatutor.org [pharmatutor.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. mdpi.com [mdpi.com]

Tautomerism of 2,6-Dihydroxyquinoline

An In-Depth Technical Guide to the

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1][2] The physicochemical properties and biological activity of substituted quinolines are profoundly influenced by the phenomenon of tautomerism, particularly in hydroxylated derivatives.[3] This guide provides a detailed scientific exploration of the tautomeric behavior of 2,6-dihydroxyquinoline. We will dissect the potential tautomeric forms, analyze the governing physicochemical principles, and present a multi-faceted approach for characterization, integrating advanced spectroscopic and computational methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this critical molecular behavior.

The Principle of Tautomerism in Hydroxyquinolines

Tautomers are structural isomers that are in dynamic equilibrium, readily interconverting through a process that typically involves the migration of a proton.[4] In the context of hydroxyquinolines, two primary types of tautomerism are observed: keto-enol and lactam-lactim.

-

Lactam-Lactim Tautomerism: This is a specific form of amide-imidol tautomerism occurring in cyclic systems.[5][6] For 2-hydroxyquinoline, the equilibrium is between the hydroxyl-imine (lactim) form and the cyclic amide (lactam) form, also known as 2(1H)-quinolinone or carbostyril.[3]

-

Keto-Enol Tautomerism: This involves the interconversion between a ketone (keto form) and a hydroxyl-alkene (enol form).

For 2-hydroxyquinoline, extensive spectroscopic and computational studies have unequivocally demonstrated that the tautomeric equilibrium overwhelmingly favors the lactam (keto) form in the solid state and in most solvents.[3][7][8] This preference is driven by the superior thermodynamic stability of the cyclic amide group and its capacity for forming strong, stabilizing hydrogen-bonded dimers.[3] This foundational principle is paramount to understanding the more complex case of this compound.

The Tautomeric Landscape of this compound

The introduction of a second hydroxyl group at the C6 position expands the number of potential tautomeric structures. The official IUPAC name for this compound, 6-hydroxy-1H-quinolin-2-one, strongly indicates that the molecule preferentially exists with the C2 position as a lactam and the C6 position as a hydroxyl group.[9] Let's analyze the plausible forms and their theoretical stability.

-

Di-hydroxy (Lactim-Enol) Form (A): this compound. This form retains full aromaticity in both rings but contains the less stable lactim functionality at C2.

-

Keto-Enol (Lactam-Enol) Form (B): 6-hydroxy-1H-quinolin-2-one. This is the most probable dominant tautomer. It benefits from the highly stable lactam group at C2 while preserving the aromaticity of the carbocyclic (benzene) ring containing the C6-hydroxyl group.

-

Enol-Keto (Lactim-Keto) Form (C): 2-hydroxy-6(1H)-quinolinone. This form disrupts the aromaticity of the benzene ring, making it significantly less stable than form B.

-

Di-Keto Form (D): Quinoline-2,6(1H,7H)-dione. This tautomer has severely disrupted aromaticity in both rings and is expected to be the least stable.

The equilibrium is therefore heavily skewed towards the 6-hydroxy-1H-quinolin-2-one (B) tautomer, which achieves the optimal balance of a stable cyclic amide and preservation of aromaticity.

Caption: Plausible tautomeric equilibria for this compound.

Factors Governing Tautomeric Equilibrium

The predominance of a single tautomer is not absolute and can be influenced by several environmental and structural factors. Understanding these factors is crucial for controlling and predicting the molecule's behavior in different applications.

-

Solvent Polarity: The lactam form is significantly more polar than the lactim form. Therefore, polar protic and aprotic solvents will preferentially solvate and stabilize the 6-hydroxy-1H-quinolin-2-one tautomer, further shifting the equilibrium in its favor.[2][3] Nonpolar solvents may slightly increase the population of the less polar di-hydroxy form, but the lactam is expected to remain dominant.

-

Hydrogen Bonding: The N-H and C=O groups of the lactam functionality are excellent hydrogen bond donors and acceptors, respectively. In the solid state and in concentrated solutions, 6-hydroxy-1H-quinolin-2-one can form highly stable intermolecular hydrogen-bonded dimers, which is a major driving force for its predominance.[3] The C6-hydroxyl group can also participate in the hydrogen-bonding network.

-

pH: The molecule possesses multiple ionizable sites: the acidic N-H proton in the lactam form (pKa ~11-12), the phenolic C6-OH group (pKa ~9-10), and the more acidic lactim C2-OH group in the minor tautomer. Changes in pH will lead to protonation or deprotonation, forming different ionic species which can alter the observed properties and reactivity.

Methodologies for Tautomer Characterization

A combination of spectroscopic and computational techniques is required for the unambiguous characterization of the tautomeric equilibrium.

Caption: Integrated workflow for the characterization of tautomerism.

Experimental Protocols

Objective: To determine the dominant tautomeric form in solution.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is polar and effectively solubilizes both N-H and O-H protons).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

Expected Observation for 6-hydroxy-1H-quinolin-2-one:

-

A downfield, exchangeable singlet corresponding to the N1-H proton.

-

An exchangeable singlet for the C6-OH proton.

-

Absence of a signal for a C2-OH proton.

-

Characteristic signals for the aromatic and vinyl protons on the quinoline ring system.

-

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Observation for 6-hydroxy-1H-quinolin-2-one:

-

A signal in the range of 160-165 ppm corresponding to the C2 carbonyl (C=O) carbon. This is a key diagnostic peak.

-

A signal for the C4 carbon that is significantly upfield compared to what would be expected for a C=N bond in a lactim form.[10]

-

-

Causality: The chemical shifts and the presence/absence of specific exchangeable protons (N-H vs. O-H) provide direct evidence of the bonding arrangement and thus the dominant tautomer in the chosen solvent.

Objective: To observe the tautomeric equilibrium and its dependence on solvent polarity.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like methanol or DMSO.

-

Solvent Series: Prepare a series of dilute, equimolar solutions in a range of solvents of varying polarity (e.g., hexane, dioxane, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum (typically 200-500 nm) for each solution.

-

Data Analysis:

-

Compare the absorption maxima (λmax) across the solvent series. The lactam and lactim forms are different chromophores and will absorb at different wavelengths.

-

Look for the presence of an isosbestic point —a specific wavelength where the molar absorptivity of both tautomers is equal. The observation of a clean isosbestic point is strong evidence for a two-component equilibrium.[2][11]

-

Causality: By systematically changing the solvent environment, one can perturb the tautomeric equilibrium. The resulting spectral shifts provide indirect but powerful evidence of the equilibrium's existence and nature.

Objective: To unambiguously determine the tautomeric form in the solid state.

Methodology:

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[12]

-

Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with monochromatic X-rays to collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. This will yield precise atomic coordinates, bond lengths, and bond angles.

-

Structural Validation: The refined structure will unequivocally show the location of the hydrogen atom (on N1 or O2) and the nature of the C2-O and C2-N bonds, confirming the tautomeric form. The C2=O bond length will be characteristic of a double bond (~1.23 Å), while the C2-N bond will be a single bond (~1.37 Å).

Causality: X-ray crystallography provides a direct, high-resolution snapshot of the molecule's three-dimensional structure in the crystalline lattice, leaving no ambiguity about the tautomeric form present.[13][14]

Computational Protocol

Objective: To calculate the relative thermodynamic stabilities of all plausible tautomers and support experimental findings.

Methodology:

-

Structure Construction: Build the 3D structures of all plausible tautomers (A, B, C, and D) in silico.

-

Geometry Optimization: Perform full geometry optimization and frequency calculations for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). Calculations should be run for the gas phase and with a solvent continuum model (e.g., PCM for water or DMSO) to simulate solution conditions.[15]

-

Energy Calculation: From the output, extract the Gibbs free energy (G) for each optimized tautomer.

-

Relative Stability Analysis: Calculate the relative free energy (ΔG) of each tautomer with respect to the most stable one. A lower ΔG indicates greater thermodynamic stability.

Causality: Quantum chemical calculations provide a robust theoretical framework for understanding the intrinsic stability of each tautomer. A strong correlation between the calculated lowest-energy tautomer and the experimentally observed form serves as a powerful validation of the overall analysis.[1][16]

Data Summary and Interpretation

Based on extensive studies of analogous systems, the following quantitative data are predicted for the tautomeric equilibrium of this compound.

Table 1: Predicted Relative Stabilities and Spectroscopic Data

| Tautomer | Form | Predicted Relative Free Energy (ΔG) (kcal/mol) | Expected ¹³C NMR Shift (C2) | Expected IR Stretch (C=O) |

| 6-hydroxy-1H-quinolin-2-one | B | 0 (Reference) | ~162 ppm | ~1660 cm⁻¹ |

| This compound | A | +5 to +7 | ~155 ppm | N/A |

| 2-hydroxy-6(1H)-quinolinone | C | > +15 | ~158 ppm | ~1640 cm⁻¹ |

| Quinoline-2,6(1H,7H)-dione | D | > +20 | ~163 ppm | ~1660, ~1640 cm⁻¹ |

Note: These values are illustrative, based on known data for 2-hydroxyquinoline and related structures.[1][3][17]

Conclusion and Implications for Drug Development

For professionals in drug discovery and development, this knowledge is not merely academic. The dominant tautomer is the biologically relevant structure. Its specific shape, hydrogen bonding capabilities (N-H donor, C=O acceptor, OH donor/acceptor), and polarity dictate how the molecule interacts with biological targets, its solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[18] Misidentification of the dominant tautomer can lead to flawed structure-activity relationship (SAR) models and ultimately, the failure of drug candidates. Therefore, the rigorous application of the integrated analytical workflow described herein is an essential step in the rational design of novel quinoline-based therapeutics.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]

- 5. Lactam-lactim tautomerism: Significance and symbolism [wisdomlib.org]

- 6. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C9H7NO2 | CID 177065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental and pKa prediction aspects of tautomerism of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

2,6-Dihydroxyquinoline: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2,6-Dihydroxyquinoline, a heterocyclic aromatic compound, stands as a pivotal precursor in the landscape of organic synthesis. Its unique structural features, characterized by dual hydroxyl functionalities and the existence of a stable tautomeric lactam form, render it a highly versatile building block for a diverse array of complex molecules. This guide provides a comprehensive exploration of this compound, beginning with its fundamental physicochemical properties and the critical influence of keto-enol tautomerism on its reactivity. We delve into established synthetic methodologies, offering a detailed, field-proven protocol for its preparation via the Knorr quinoline synthesis. The core of this document is a thorough analysis of its reactivity, outlining key derivatization strategies at the nitrogen and oxygen centers, as well as on the aromatic ring. Finally, we survey its applications in the synthesis of bioactive molecules for drug discovery, particularly in the development of therapeutic agents and functional materials such as fluorescent probes. This guide is intended to serve as an essential resource for scientists leveraging this powerful intermediate to drive innovation in medicinal chemistry and materials science.

Introduction to this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals. The introduction of hydroxyl groups onto this scaffold dramatically increases its functional versatility. This compound, in particular, serves as a valuable starting material due to its enhanced solubility and multiple reactive sites, which allow for its strategic incorporation into complex molecular architectures.[1]

Physicochemical Properties

This compound is typically an off-white to brown powder with a high melting point, reflecting its stable, hydrogen-bonded solid-state structure. Its properties make it a stable and easily modifiable candidate for a wide range of synthetic applications.[1]

| Property | Value | Source |

| CAS Number | 19315-93-6 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Synonyms | 6-Hydroxy-2(1H)-quinolinone, 2,6-Quinolinediol | [1][2] |

| Melting Point | >300 °C | [1] |

| Appearance | Off-white to orange to brown powder | [1] |

The Critical Role of Tautomerism: 2,6-Quinolinediol vs. 6-Hydroxy-2(1H)-quinolinone

A fundamental characteristic of 2-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 2-quinolone (keto) form.[3] For this compound, this equilibrium lies overwhelmingly toward the more thermodynamically stable lactam (keto) tautomer, 6-hydroxy-2(1H)-quinolinone .[2][3] This preference is driven by the stability of the cyclic amide group and its ability to form strong intermolecular hydrogen bonds.[3] Understanding this equilibrium is paramount, as the dominant tautomer dictates the molecule's reactivity, hydrogen bonding capabilities, and ultimately, its interactions with biological targets.[3][4]

Synthesis of the this compound Core

The construction of the hydroxyquinoline core is a foundational step. Among the various named reactions for quinoline synthesis, the Knorr synthesis stands out for its reliability in producing 2-hydroxyquinolines.

The Knorr Quinoline Synthesis: A Classic and Reliable Approach

First described by Ludwig Knorr in 1886, this reaction involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide to form a 2-hydroxyquinoline.[5][6][7] The choice of acid is critical; strong dehydrating acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are typically employed.[5][8] PPA is often preferred as it acts as both the acidic catalyst for the electrophilic aromatic substitution and a powerful dehydrating agent to drive the final cyclization, often leading to high yields under solvent-free conditions.[8] The reaction proceeds by activating the β-ketoanilide for an intramolecular Friedel-Crafts-type acylation onto the aniline ring, followed by dehydration to form the heterocyclic ring.

Detailed Experimental Protocol: Knorr Synthesis of 6-Hydroxy-2(1H)-quinolinone

This protocol describes the synthesis starting from 4-aminophenol and a β-ketoester (e.g., ethyl acetoacetate) to first form the anilide intermediate, which is then cyclized.

Step 1: Synthesis of the β-Ketoanilide Intermediate

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminophenol (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Reaction: Heat the mixture at 110-120 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

-

Work-up: Allow the reaction mixture to cool to room temperature. The resulting solid anilide is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol.

Step 2: Acid-Catalyzed Cyclization

-

Reagent Preparation: To a clean, dry glass vial or flask, add the crude β-ketoanilide (1.0 eq) from the previous step.

-

Reaction Setup: Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the anilide) to the reaction vessel.

-

Cyclization: Heat the mixture to 100-120 °C with vigorous stirring. The mixture will become a homogenous solution. Maintain this temperature for 1-2 hours to ensure complete cyclization.[8]

-

Work-up and Isolation: Carefully and slowly pour the hot reaction mixture into a beaker of ice water with stirring. A precipitate will form.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water, followed by a cold sodium bicarbonate solution to neutralize any residual acid, and then again with water. Dry the solid product under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Workflow for Synthesis and Purification

Reactivity and Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which is governed by the predominant 6-hydroxy-2(1H)-quinolinone tautomer. This form offers three primary sites for derivatization: the lactam nitrogen, the phenolic oxygen, and the electron-rich aromatic ring.

-

Lactam N-H (Position 1): The nitrogen atom is nucleophilic and can be readily alkylated, arylated, or acylated under basic conditions.

-

Phenolic O-H (Position 6): The hydroxyl group is acidic and can be converted to ethers or esters. Its reactivity can be tuned relative to the lactam nitrogen by careful choice of base and reaction conditions.

-

Aromatic Ring (Positions 5, 7, 8): The benzene portion of the quinoline ring is activated towards electrophilic aromatic substitution by the powerful electron-donating phenolic hydroxyl group.

Key Transformation Pathways

-

N-Alkylation/Arylation: Reaction with alkyl halides or arylboronic acids (under palladium catalysis) in the presence of a base like K₂CO₃ or NaH primarily occurs at the lactam nitrogen. This is a common strategy to introduce substituents that can modulate solubility or interact with biological targets.

-

O-Alkylation/Acylation: Using appropriate conditions, selective reaction at the more acidic phenolic hydroxyl group can be achieved. For example, Williamson ether synthesis with an alkyl halide and a suitable base will form the 6-alkoxy derivative.

-

Electrophilic Aromatic Substitution (EAS): Halogenation (e.g., with NBS or NCS), nitration, or Friedel-Crafts reactions will preferentially occur at the positions ortho and para to the strongly activating -OH group (positions 5 and 7).

Applications in Drug Discovery and Materials Science

The stable and versatile this compound core serves as an excellent starting point for building molecular complexity, leading to applications in multiple scientific domains.

Precursor for Bioactive Molecules

This compound is a key building block for synthesizing bioactive molecules.[1] Its derivatives are explored for various therapeutic applications, including:

-

Antimicrobial Agents: The quinoline scaffold is present in many antibacterial drugs, and derivatives of this compound show potential in developing new antibiotics to combat resistant bacterial strains.[1]

-

Neurological Disorder Therapeutics: The core structure is used to create drugs targeting neurological disorders.[1] The ability to easily modify the scaffold allows for fine-tuning of properties like blood-brain barrier penetration and target affinity.

-

Pharmaceutical Intermediates: The compound's stability and predictable reactivity make it an ideal intermediate in multi-step syntheses of complex active pharmaceutical ingredients (APIs).[9]

Development of Fluorescent Probes and Metal Ion Sensors

The conjugated ring system of this compound provides intrinsic fluorescent properties.[1] Derivatization can be used to tune the emission and absorption wavelengths. Furthermore, the presence of hydroxyl and carbonyl groups creates a strong chelating environment, making it useful for designing selective sensors for detecting metal ions in environmental and biological samples.[1]

Application Workflow for Drug Discovery

The journey from a precursor like this compound to a potential drug candidate follows a structured workflow, leveraging its versatile chemistry to generate and test a library of novel compounds.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is an enabling platform for innovation in organic synthesis. Its robust and accessible synthesis, combined with a predictable reactivity profile governed by its stable lactam tautomer, ensures its continued relevance. The ease with which its core structure can be modified provides chemists with a reliable tool for creating complex molecules with tailored functions. For researchers, scientists, and drug development professionals, this compound offers a foundation upon which new generations of pharmaceuticals, advanced materials, and chemical sensors can be built, promising significant contributions to both academic research and industrial applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H7NO2 | CID 177065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. iipseries.org [iipseries.org]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

Navigating the Intricacies of 2,6-Dihydroxyquinoline: A Technical Guide to Safe Handling and Application

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2,6-Dihydroxyquinoline. By elucidating the fundamental principles behind the recommended procedures, this document aims to foster a culture of safety and scientific integrity in the laboratory.

Compound Profile and Scientific Context

This compound (CAS No: 19315-93-6), also known as 6-Hydroxy-2(1H)-quinolinone, is a heterocyclic organic compound with a molecular weight of 161.16 g/mol .[1][2] Its unique structure, featuring both a hydroxyl and a quinolinone moiety, makes it a valuable precursor and building block in various scientific fields. In pharmaceutical development, it serves as a scaffold for synthesizing novel bioactive molecules, with potential applications as an antimicrobial agent.[3] Its fluorescent properties also make it a candidate for use in biological imaging, while its chelating abilities are explored in the development of metal ion sensors.[3]

However, the very reactivity that makes this compound scientifically interesting also necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide is structured to provide not just a set of rules, but the scientific rationale behind them, empowering researchers to make informed decisions and mitigate risks effectively.

Comprehensive Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance, and a comprehensive understanding of its potential risks is the foundation of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its primary hazards.[1]

GHS Classification

The following table summarizes the GHS hazard classifications for this compound, which are critical for immediate hazard recognition.[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Causality Insight: The irritating properties of this compound are likely attributable to the presence of the hydroxyl groups and the overall reactivity of the quinoline ring system. These functional groups can interact with biological macromolecules, such as proteins and lipids in the skin, eyes, and respiratory tract, leading to inflammation and irritation.

Toxicological Profile: An Evidence-Based Approach

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The irritant nature of the compound underscores the importance of preventing direct contact.[1]

Laboratory Handling and Engineering Controls: A Proactive Approach to Safety

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures involving this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered this compound is a certified chemical fume hood. This is crucial to prevent the inhalation of airborne particles, which can cause respiratory irritation.[1]

Experimental Protocol: Weighing and Dispensing

-

Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. The work surface within the hood should be decontaminated and covered with absorbent paper.

-

Weighing: If possible, weigh the compound directly within the fume hood. If a balance is not available inside the hood, use a "tare and transfer" method:

-

Tare a sealed container on a balance outside the hood.

-

Transfer the container to the fume hood.

-

Add the desired amount of this compound to the container.

-

Seal the container before removing it from the hood for re-weighing.

-

-

Solution Preparation: All preparations of solutions containing this compound should be performed within the fume hood to minimize exposure to both the powder and any volatile solvents.

Personal Protective Equipment (PPE): Essential Barrier Protection

Appropriate PPE is mandatory when handling this compound. The following table outlines the minimum PPE requirements.

| Protection Type | Specification | Rationale |

| Eye and Face | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |

| Hand | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which can lead to irritation.[1] |

| Body | Laboratory coat | Provides a removable barrier to protect skin and clothing from contamination. |

Storage and Chemical Compatibility: Ensuring Stability and Preventing Reactions

Proper storage of this compound is crucial for maintaining its integrity and preventing hazardous reactions.

Storage Conditions

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be stored away from incompatible materials, particularly strong oxidizing agents.[6]

Chemical Incompatibility

While specific reactivity data for this compound is limited, general knowledge of quinoline chemistry suggests potential incompatibilities.

-

Strong Oxidizing Agents: Quinoline and its derivatives can react vigorously with strong oxidizing agents.[7] Such reactions can be exothermic and may produce hazardous byproducts.

-

Strong Acids: The basic nitrogen atom in the quinoline ring can react with strong acids in an exothermic neutralization reaction.[8]

-

Light Sensitivity: Aged samples of quinoline, especially when exposed to light, can darken, indicating potential degradation.[9] While not explicitly stated for this compound, it is prudent to store it protected from light.

Emergency Procedures: A Validated Response System

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimize harm.

Exposure Response

The following protocols are based on standard first aid procedures for chemical exposures.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |

Spill Management

A spill of this compound powder should be handled with caution to prevent dust generation and secondary contamination.

Experimental Protocol: Small Spill Cleanup

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Wear appropriate PPE, including a respirator if there is a risk of airborne dust.

-

Contain and Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a detergent and water solution, followed by a final rinse with water. All cleaning materials should be disposed of as hazardous waste.

Waste Disposal: Environmental Responsibility and Regulatory Compliance

All waste containing this compound, including unused product, contaminated materials, and cleaning supplies, must be treated as hazardous waste.[6][10]

Waste Segregation and Collection

-

Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a designated, clearly labeled, and sealed hazardous waste container.[11]

-

Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used.[11]

Disposal Method

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[6] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[10] The recommended disposal method for quinoline compounds is incineration in a furnace equipped with an afterburner and scrubber.[12]

Conclusion

This compound is a valuable compound in scientific research, but its safe use is paramount. This guide has provided a comprehensive framework for its handling, storage, and disposal, grounded in scientific principles and best practices. By understanding the "why" behind these safety protocols, researchers can not only protect themselves and their colleagues but also ensure the integrity and reproducibility of their work. Adherence to these guidelines, coupled with a proactive safety culture, is the cornerstone of responsible scientific advancement.

References

- 1. This compound | C9H7NO2 | CID 177065 - PubChem [pubchem.ncbi.nlm.nih.gov]